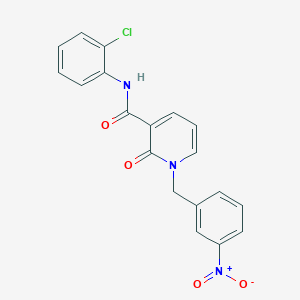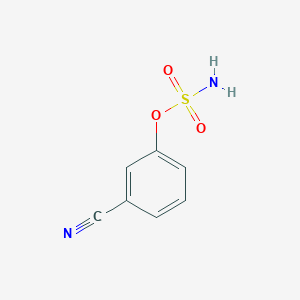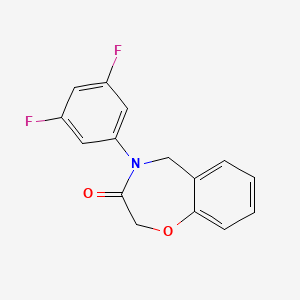![molecular formula C12H9N5S B2468910 4-[2-(ピリジン-4-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン CAS No. 1823182-54-2](/img/structure/B2468910.png)
4-[2-(ピリジン-4-イル)-1,3-チアゾール-5-イル]ピリミジン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of certain enzymes and its potential therapeutic applications.
科学的研究の応用
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2/4/6 . It binds to these kinases, preventing them from performing their normal function of driving cell cycle progression . The interaction between the compound and its targets is influenced by several factors, including polar interactions and nonpolar interactions . Particularly, the electrostatic interactions of Lys33/35/43 and Asp145/158/163, and the nonpolar interaction with Ile10/12/19 are crucial .
Biochemical Pathways
By inhibiting CDK2/4/6, the compound affects the cell cycle regulation pathway . This results in the arrest of the cell cycle in the G1 phase, preventing the cell from entering the S phase and thus halting DNA replication . This can lead to cell death, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
It’s worth noting that the compound has been described as orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of CDK2/4/6 by 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine leads to the arrest of the cell cycle, which can result in cell death . This makes the compound a potential candidate for the treatment of cancers, particularly those characterized by rapid cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide under acidic conditions. This intermediate is then reacted with a pyrimidine derivative to form the final compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar mechanism of action.
Imidazo[1,2-a]pyrimidin-3-yl]thiazol-2-amine: A compound with similar structural features and biological activities.
N-phenylpyrimidin-2-amine derivatives: These compounds also exhibit potent inhibitory activities against CDKs.
Uniqueness
4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its specific combination of pyridine, thiazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDKs and its potential therapeutic applications in cancer treatment make it a compound of significant interest in medicinal chemistry .
特性
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-6-3-9(17-12)10-7-16-11(18-10)8-1-4-14-5-2-8/h1-7H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQDNTUOKKYRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2468827.png)
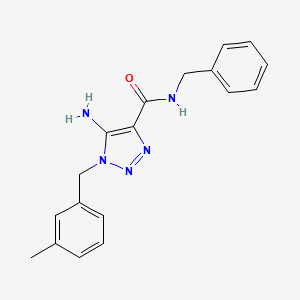
methanamine](/img/structure/B2468831.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2468833.png)
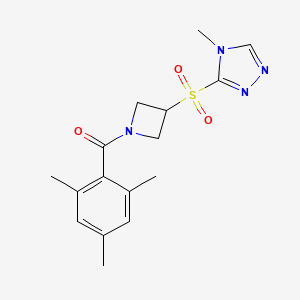

![1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2468838.png)

